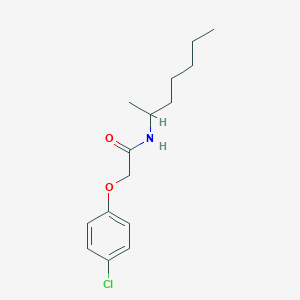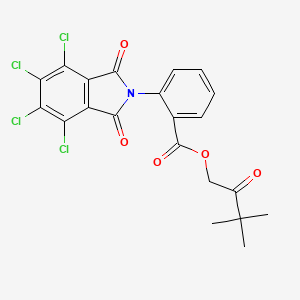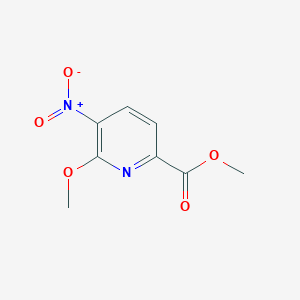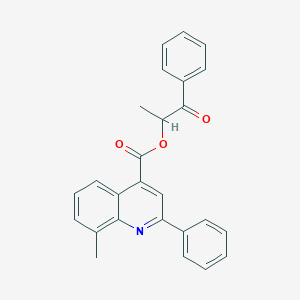![molecular formula C12H10Cl2N2O4 B15151435 1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a dichlorophenyl group
Méthodes De Préparation
The synthesis of 1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The dichlorophenyl group is then introduced through a series of reactions, including halogenation and subsequent coupling reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Des Réactions Chimiques
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Applications De Recherche Scientifique
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to enhance the compound’s binding affinity to certain proteins, while the pyrrolidine ring contributes to its overall stability and reactivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to variations in their biological activities and applications.
Dichlorophenyl compounds: These compounds contain the dichlorophenyl group but may have different core structures, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H10Cl2N2O4 |
|---|---|
Poids moléculaire |
317.12 g/mol |
Nom IUPAC |
1-[(2,4-dichlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-7-1-2-8(9(14)4-7)11(18)15-16-5-6(12(19)20)3-10(16)17/h1-2,4,6H,3,5H2,(H,15,18)(H,19,20) |
Clé InChI |
URPPIUACTSHDKN-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(C1=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Hydroxy-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}phenyl)methyl 2,6-dimethoxybenzoate](/img/structure/B15151352.png)
![(1E)-N,N-dimethyl-N'-{4-[(E)-phenyldiazenyl]phenyl}ethanimidamide](/img/structure/B15151353.png)

![1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]-3-(4-methylphenyl)propan-1-one](/img/structure/B15151356.png)
![N-(2,5-dimethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B15151362.png)

![N-(3,4-dichlorophenyl)-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B15151370.png)



![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
![(5-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}-2-methoxyphenyl)(morpholin-4-yl)methanone](/img/structure/B15151410.png)
![2,2'-[methanediylbis(benzene-4,1-diyliminomethanediyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B15151417.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
